

Application Notes and Protocols for Estrous Synchronization in Swine Using Fenprostalene

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Compound of Interest

Compound Name: *Fenprostalene*

Cat. No.: *B1672531*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists for the use of **Fenprostalene** for estrous synchronization in swine. The following protocols and data are based on the established use of other Prostaglandin F2 α (PGF2 α) analogues in swine and the known luteolytic mechanism of this class of compounds. **Fenprostalene** is a PGF2 α analogue and is expected to have a similar mechanism of action. Researchers should conduct pilot studies to determine the optimal dosage and timing for **Fenprostalene**.

Introduction

Estrous synchronization is a critical component of modern swine production and research, enabling efficient application of artificial insemination (AI), facilitating fixed-time AI protocols, and creating uniform groups of pregnant animals for studies. **Fenprostalene**, a synthetic analogue of Prostaglandin F2 α (PGF2 α), induces luteolysis, the regression of the corpus luteum (CL).^[1] This action reduces progesterone levels, allowing for the initiation of a new follicular phase, estrus, and ovulation.^{[2][3]}

The porcine CL is, however, refractory to the luteolytic action of a single dose of PGF2 α until after day 12 of the estrous cycle.^{[1][4]} Therefore, protocols for estrous synchronization using PGF2 α analogues in cycling gilts and sows must account for this physiological characteristic.

Mechanism of Action: PGF2 α Signaling Pathway in Luteolysis

Fenprostalene, as a PGF2 α analogue, binds to the PGF2 α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to both functional and structural regression of the corpus luteum.

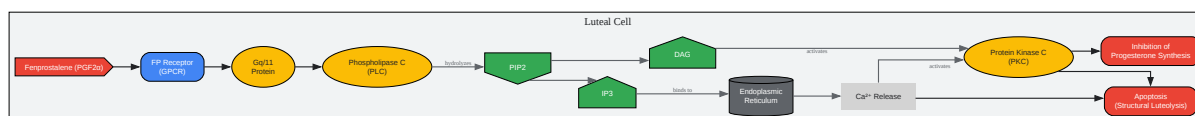
Functional Luteolysis:

- Inhibition of progesterone synthesis.
- Increased expression of enzymes involved in estradiol biosynthesis within the CL.

Structural Luteolysis:

- Induction of apoptosis (programmed cell death) in luteal cells.
- Infiltration of immune cells, which contribute to the breakdown of the CL tissue.

The signaling pathway involves the activation of protein kinase C (PKC) and an increase in intracellular calcium concentrations, which trigger the downstream effects leading to luteolysis.



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Caption: PGF2 α signaling pathway in a porcine luteal cell leading to luteolysis.

Experimental Protocols

The following are representative protocols for estrous synchronization in swine using a PGF2 α analogue. The timing and dosages should be optimized for **Fenprostalene** in a pilot study.

Protocol 1: Synchronization of Estrus in Cycling Gilts (Two-Dose Protocol)

This protocol is effective in cycling gilts that are at random stages of the estrous cycle. The two-dose regimen ensures that all treated animals will have a responsive corpus luteum (older than 12 days) at the time of the second injection.

Experimental Workflow:



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Caption: Experimental workflow for a two-dose PGF2 α synchronization protocol.

Methodology:

- **Animal Selection:** Select healthy, cycling gilts of appropriate age and weight for breeding.
- **First Injection:** Administer the first intramuscular (IM) injection of **Fenprostalene**. The dosage should be determined in a pilot study (a typical dose for other PGF2 α analogues is 5-10 mg).
- **Second Injection:** Administer a second IM injection of **Fenprostalene** 11 to 14 days after the first injection.
- **Estrus Detection:** Begin checking for signs of estrus (e.g., standing reflex in the presence of a boar, swollen and reddened vulva) 2 to 3 days after the second injection. Estrus is expected to occur 4 to 5 days post-injection.
- **Artificial Insemination:** Perform artificial insemination 12 to 24 hours after the onset of standing estrus. A second insemination can be performed 12 to 24 hours later to increase

conception rates.

Protocol 2: Synchronization of Estrus in Gilts with Known Cycle Stage

This protocol is for use in gilts where the stage of the estrous cycle is known and is between days 13 and 21.

Methodology:

- **Animal Selection:** Select healthy, cycling gilts that are confirmed to be between day 13 and day 21 of their estrous cycle (post-ovulation).
- **Single Injection:** Administer a single IM injection of **Fenprostalene** at the determined dosage.
- **Estrus Detection and AI:** Follow steps 4 and 5 from Protocol 1.

Data Presentation

The following tables summarize representative data from studies using PGF2 α analogues for estrous synchronization in swine. Specific efficacy data for **Fenprostalene** is limited.

Table 1: Efficacy of a Two-Dose PGF2 α Analogue Protocol in Gilts

| Parameter | Result | Reference |
|----------------------------|-------------|-----------|
| Estrus Response Rate | 85 - 95% | |
| Interval to Estrus (days) | 4 - 6 | |
| Farrowing Rate | 80 - 90% | |
| Total Pigs Born per Litter | 10.0 - 11.4 | |

Table 2: Efficacy of a Single-Dose PGF2 α Analogue Protocol in Gilts (Treated after Day 12 of Estrus)

| Parameter | Result | Reference |
|---------------------------|-----------|-----------|
| Estrus Response Rate | 90 - 100% | |
| Interval to Estrus (days) | 3 - 5 | |
| Conception Rate | 85 - 95% | |

Safety and Handling

- **Safety:** While specific safety data for **Fenprostalene** in swine for estrous synchronization is not readily available, a study on its use for inducing parturition showed no significant adverse effects on piglet viability or subsequent sow performance. A study in mares noted a temporary, localized swelling at the injection site.
- **Handling Precautions:** Prostaglandins can be absorbed through the skin and may cause bronchospasm. Women of childbearing age, asthmatics, and persons with bronchial or other respiratory problems should exercise extreme caution when handling this product. In case of accidental skin contact, wash immediately with soap and water.

Conclusion

Fenprostalene, as a PGF₂ α analogue, is a potential tool for estrous synchronization in swine. The provided protocols, based on the established use of similar compounds, offer a framework for its application. However, due to the limited specific data for **Fenprostalene**, it is imperative for researchers and professionals to conduct preliminary studies to establish optimal dosages, timings, and to verify its efficacy and safety within their specific production or research settings.

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